![molecular formula C15H13BrO3 B3169840 5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid CAS No. 938241-57-7](/img/structure/B3169840.png)
5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid
Overview
Description
5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C15H13BrO3 and a molecular weight of 321.18 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with a bromine atom at the 5th position and a 3-methylbenzyl group attached to the oxygen atom at the 2nd position .Physical And Chemical Properties Analysis
This compound has a molecular formula of C15H13BrO3 and a molecular weight of 321.18 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Analytical Method Development for Cosmetic Compounds
5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid may not have been directly studied; however, compounds with similar structures, such as methyl paraben, have been extensively analyzed for their presence in cosmetics. Methyl paraben, an ester of P-hydroxybenzoic acid, has had its concentration limits defined by regulatory authorities due to its preservative properties in cosmetic products. Various analytical methods, including spectrophotometric, HPLC, electrokinetic capillary electrophoresis, and spectrofluorimetric methods, have been employed for the determination of parabens in cosmetics, indicating a framework that could be applied to similar compounds like this compound for ensuring product safety and regulatory compliance (Mallika J.B.N, S. ThiruvengadarajanV., C. Gopinath, 2014).
Synthesis of Pharmaceutical Intermediates
Another application area of structurally related compounds is in the synthesis of pharmaceutical intermediates, such as 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory drug. The synthesis process highlighted for 2-Fluoro-4-bromobiphenyl suggests that similar methodologies could be adapted for the synthesis of derivatives of this compound, potentially expanding its application in medicinal chemistry (Yanan Qiu, Haining Gu, Pengfei Zhang, Wei-Ming Xu, 2009).
Environmental Fate and Behavior of Paraben Derivatives
The environmental impact of paraben derivatives, which share functional groups with this compound, has been extensively reviewed. These compounds, used as preservatives, have been detected ubiquitously in aquatic environments, indicating continuous introduction into the environment due to their use in consumer products. Understanding the environmental fate, behavior, and potential endocrine-disrupting effects of such compounds can provide insights into managing and mitigating the environmental impact of similar chemicals (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid is not explicitly mentioned in the sources I found. As a biochemical used in proteomics research , it may interact with proteins or other biomolecules in specific ways, but further details would depend on the context of the research.
Future Directions
properties
IUPAC Name |
5-bromo-2-[(3-methylphenyl)methoxy]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-10-3-2-4-11(7-10)9-19-14-6-5-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMECRHUNDYYPLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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